2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide
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Overview
Description
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide is an organic compound with the molecular formula C6H6Br2N2O. It is commonly used in various chemical reactions and research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide typically involves the bromination of 1-(pyrimidin-5-yl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted ethanones.
Oxidation Reactions: Products include oxo derivatives.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. This reactivity is utilized in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide: Similar structure but with the bromine atom at a different position on the pyrimidine ring.
2-Bromo-1-(5-methylpyridin-3-yl)ethanone hydrobromide: Contains a methyl group on the pyridine ring.
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide: Contains a chlorine atom on the pyridine ring.
Uniqueness
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
58004-77-6 |
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Molecular Formula |
C6H6Br2N2O |
Molecular Weight |
281.93 g/mol |
IUPAC Name |
2-bromo-1-pyrimidin-5-ylethanone;hydrobromide |
InChI |
InChI=1S/C6H5BrN2O.BrH/c7-1-6(10)5-2-8-4-9-3-5;/h2-4H,1H2;1H |
InChI Key |
CCBCLPZZTBLXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)CBr.Br |
Origin of Product |
United States |
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